molecular formula C12H17ClN2 B1611841 3-Chloro-4-(3-methylpiperidin-1-yl)aniline CAS No. 893750-70-4

3-Chloro-4-(3-methylpiperidin-1-yl)aniline

Cat. No.: B1611841
CAS No.: 893750-70-4
M. Wt: 224.73 g/mol
InChI Key: GVZXCXVRHHROFD-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-methylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 g/mol . Its CAS Registry Number is 893750-70-4 . This aniline derivative features a piperidine substitution, a structural motif commonly investigated in medicinal chemistry for its potential biological activity. For instance, piperidine-containing compounds are frequently explored as key intermediates or core structures in the development of novel therapeutic agents, such as kinase inhibitors for cancer research . The compound's physicochemical properties include a calculated density of 1.147 g/cm³ and a predicted boiling point of approximately 378.96 °C . Researchers can utilize its provided identifiers—SMILES (Nc1cc(Cl)c(cc1)N2CCCC(C)C2) and InChIKey (GVZXCXVRHHROFD-UHFFFAOYSA-N)—for computational modeling, database registration, and virtual screening studies . This product is intended for research and development purposes in a laboratory setting only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other consumer-related applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13/h4-5,7,9H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZXCXVRHHROFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588271
Record name 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893750-70-4
Record name 3-Chloro-4-(3-methylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 3 Methylpiperidin 1 Yl Aniline

Strategies for the Convergent and Divergent Synthesis of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline

The synthesis of this compound can be approached through several strategic pathways, primarily centered around the formation of the C-N bond between the aniline (B41778) and piperidine (B6355638) rings. A common and effective method is nucleophilic aromatic substitution (SNAr), followed by the reduction of a nitro group.

A plausible convergent synthesis would involve two key fragments: a suitably activated chloronitrobenzene derivative and 3-methylpiperidine (B147322). A typical route commences with a di-substituted benzene ring, such as 1,2-dichloro-4-nitrobenzene or 2-chloro-4-fluoro-1-nitrobenzene. The greater lability of the fluorine atom in the latter makes it an excellent substrate for SNAr reactions.

Synthetic Pathway Example:

Nucleophilic Aromatic Substitution: 2-Chloro-4-fluoro-1-nitrobenzene is reacted with 3-methylpiperidine in the presence of a base (e.g., K2CO3 or DIPEA) in a polar aprotic solvent like DMSO or DMF. The piperidine nitrogen atom displaces the fluorine atom, which is activated by the electron-withdrawing nitro group positioned para to it. This yields 1-(2-chloro-4-nitrophenyl)-3-methylpiperidine.

Nitro Group Reduction: The resulting nitro compound is then reduced to the corresponding aniline. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2) under a hydrogen atmosphere. chemicalbook.com Other reducing agents like tin(II) chloride (SnCl2) in ethanol or iron powder in acetic acid can also be employed. researchgate.net This final step yields the target molecule, this compound.

A divergent synthesis approach would start from a common intermediate that can be modified to produce a library of analogues. For instance, starting with 3-chloro-4-fluoroaniline (B193440), one could first perform various reactions on the aniline nitrogen (e.g., protection) and then introduce different substituted piperidines or other cyclic amines via SNAr. However, the reactivity of the aniline group often necessitates a protection-deprotection sequence, making the convergent approach more direct for the synthesis of the title compound.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for the key SNAr and reduction steps.

For the nucleophilic aromatic substitution step, several parameters can be fine-tuned to maximize yield and minimize side reactions:

ParameterConditionRationale
Solvent Polar aprotic (DMSO, DMF, NMP)Stabilizes the charged Meisenheimer complex intermediate, accelerating the reaction.
Base Inorganic (K2CO3, Cs2CO3) or Organic (DIPEA, Et3N)Scavenges the HF or HCl produced during the substitution. The choice of base can influence reaction rates and substrate compatibility.
Temperature 80-150 °CHigher temperatures are often required to overcome the activation energy barrier, but must be controlled to prevent decomposition.
Leaving Group F > ClThe high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.

For the nitro group reduction , optimization is crucial to ensure complete conversion and avoid the formation of undesired byproducts like azo or azoxy compounds.

ParameterConditionRationale
Catalyst Pd/C, PtO2, Raney NickelChoice of catalyst can affect reaction time and selectivity. For instance, PtO2 is often effective for complete reduction under mild conditions. chemicalbook.com
Solvent Alcohols (Methanol, Ethanol), Ethyl AcetateSolvents that readily dissolve the substrate and do not interfere with the catalyst are preferred.
Hydrogen Pressure 1-50 atmHigher pressure can increase the reaction rate but requires specialized equipment. Often, balloon pressure is sufficient.
Additives Acetic Acid, HClAcidic conditions can sometimes accelerate the reduction of aromatic nitro groups.

Derivatization and Functionalization of the Core Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The primary amine of the aniline ring is a versatile functional handle for a wide range of chemical transformations.

Acylation/Sulfonylation: The amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides, respectively. These reactions are typically performed in the presence of a base like pyridine or triethylamine.

Alkylation: N-alkylation can be achieved using alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.

Diazotization: The aniline can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO2 and HCl) at low temperatures. The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions, allowing for extensive functionalization of the aromatic ring.

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked, electrophilic substitution (e.g., halogenation, nitration) would be directed to the positions ortho to the amine (C2 and C6). To control reactivity and prevent side reactions, the amine is often protected as an acetamide. researchgate.netwikipedia.org

The piperidine ring provides another avenue for structural diversification. While the core scaffold specifies a 3-methyl group, synthetic strategies can be adapted to introduce other substituents.

Varying Alkyl Groups: The synthesis can be performed with different commercially available substituted piperidines (e.g., 2-methylpiperidine, 4-methylpiperidine, 3,5-dimethylpiperidine) to explore the steric and electronic effects of the substituent's position and size. nih.govsincerechemicals.com

Functionalization of the Piperidine Ring: If a piperidine precursor with an additional functional group (e.g., a hydroxyl or carboxyl group) is used, this group can be further elaborated in the final molecule. For example, a piperidine-4-carboxylic acid derivative could be used to introduce an amide linkage point.

Ring-Opening and Rearrangement: Under specific conditions, the piperidine ring itself could potentially undergo ring-opening or rearrangement reactions, although these transformations are less common for creating focused libraries of analogues.

The aniline moiety is a common starting point for building more complex structures and introducing pharmacophores known to interact with specific biological targets. For example, the primary amine can be used to construct heterocyclic rings, such as quinolines, quinazolines, or benzodiazepines, by reacting it with appropriate bifunctional reagents. ucsf.edu This allows for the fusion of the core scaffold with other privileged structures in medicinal chemistry, potentially leading to compounds with novel or improved biological activities.

Green Chemistry Approaches in the Synthesis of this compound Analogues

Applying the principles of green chemistry to the synthesis of this scaffold can reduce environmental impact and improve process safety and efficiency.

Solvent Selection: Replacing traditional polar aprotic solvents like DMF and DMSO with greener alternatives such as ionic liquids, supercritical fluids, or water (where substrate solubility allows) can significantly improve the environmental profile of the synthesis. semanticscholar.orgnih.gov Microwave-assisted synthesis in water or even solvent-free conditions has been shown to be effective for nucleophilic aromatic substitutions. tandfonline.com

Catalysis: The use of heterogeneous catalysts for the nitro reduction step simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused. Developing more efficient and selective catalysts can reduce reaction times and temperatures, saving energy.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The SNAr and reduction pathway generally has good atom economy, but byproducts from side reactions should be minimized through careful optimization.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a key green technology that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. nih.gov This has been successfully applied to both SNAr and coupling reactions in the synthesis of related heterocyclic compounds.

Alternative Reagents: Exploring alternative, less hazardous reducing agents for the nitro group reduction, such as transfer hydrogenation using formic acid or its salts as the hydrogen source, can avoid the need for handling gaseous hydrogen. chemrxiv.org

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Elucidation of Biological Activities and Mechanisms of Action for 3 Chloro 4 3 Methylpiperidin 1 Yl Aniline

Pharmacological Profiling and Target Identification Studies

Investigation of Receptor Agonism/Antagonism

No publicly available studies were identified that have investigated the agonist or antagonist activity of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline at any specific receptor. Consequently, there is no data on its binding affinity (e.g., Kᵢ, Kd), potency (e.g., EC₅₀, IC₅₀), or efficacy at any known receptor target.

Analysis of Enzyme Inhibition Kinetics and Mechanisms

There are no published reports detailing the inhibitory effects of this compound on any specific enzymes. As a result, data regarding its inhibition kinetics, such as IC₅₀ values, inhibition constants (Kᵢ), and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), are not available.

Modulation of Protein-Protein Interactions

No research has been published that examines the ability of this compound to modulate protein-protein interactions. Therefore, there is no information on its capacity to either inhibit or stabilize any specific protein complexes.

Cellular and Molecular Mechanisms Underlying Biological Responses

Signal Transduction Pathway Modulation

There is a lack of published scientific literature investigating the effects of this compound on intracellular signal transduction pathways. No studies have reported on its ability to modulate the activity of key signaling molecules, such as kinases, phosphatases, or transcription factors.

Gene Expression and Proteomic Alterations

No studies have been found that report on the global effects of this compound on gene expression or the proteome. Therefore, there is no data available from techniques such as microarray, RNA-sequencing, or proteomic mass spectrometry to describe the cellular response to this compound at the molecular level.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

The biological activity of derivatives of this compound is intrinsically linked to their chemical structures. SAR and SPR studies aim to decipher these connections to guide the design of more potent and selective therapeutic agents.

The efficacy of this compound derivatives can be significantly modulated by the nature and position of various substituents. Research on related compounds, such as those with a piperazine (B1678402) or different substitutions on the aniline (B41778) ring, offers valuable insights into these effects.

For instance, in the context of kinase inhibition, a key area of investigation for similar compounds, the substituents on the aniline and piperidine (B6355638) rings play a crucial role in the interaction with the target enzyme. Studies on non-symmetrical choline (B1196258) kinase inhibitors have shown that the nature of the substituent on the pyridinium (B92312) ring, such as a dimethylamino versus a pyrrolidine (B122466) group, can impact the inhibitory activity. The larger volume of a pyrrolidine group was suggested to produce a lower π-cation interaction, affecting the binding affinity. mdpi.com Similarly, for inhibitors of the EML4-ALK fusion protein, modifications to the amine moiety that extends into the solvent-exposed region of the ATP-binding pocket can influence inhibitory activity. nii.ac.jp

In the realm of antimicrobial agents, the presence of specific functional groups is critical. For example, in a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, compounds bearing hydroxyl (OH) and nitro (NO2) groups on a phenyl ring exhibited good antibacterial activity, while a methoxy (B1213986) (OCH3) group conferred moderate antifungal activity. researchgate.net This highlights the importance of electronic and hydrogen-bonding properties of the substituents.

The table below summarizes the impact of different substituents on the biological activity of compounds structurally related to this compound, based on findings from various research studies.

Compound Series Substituent Modification Observed Effect on Biological Activity Reference
Non-symmetrical Choline Kinase InhibitorsReplacement of dimethylamino with pyrrolidine on pyridinium ringDecreased inhibitory activity mdpi.com
EML4-ALK InhibitorsOptimization of the amine moietyEnhanced inhibitory activity nii.ac.jp
N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazonesAddition of OH and NO2 groups to phenyl ringGood antibacterial activity researchgate.net
N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazonesAddition of OCH3 group to phenyl ringModerate antifungal activity researchgate.net

The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind to a biological target. Conformational analysis helps in identifying the specific spatial arrangement, known as the bioactive conformation, that is responsible for the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of novel compounds and guide the design of more potent derivatives.

Several QSAR studies have been conducted on classes of compounds related to this compound. For instance, a 3D-QSAR study on purine-based Bcr-Abl inhibitors identified key steric and electrostatic interactions that are crucial for inhibitory activity. nih.govresearchgate.net These models can provide valuable insights into the structural requirements for potent kinase inhibition.

In the context of antimicrobial research, QSAR models have been developed for various heterocyclic compounds. These models often highlight the importance of descriptors such as molecular volume, electronic properties, and hydrophobicity in determining antimicrobial potency. researchgate.netmdpi.com Such studies can aid in the rational design of new antimicrobial agents based on the this compound scaffold.

Investigation of Antimicrobial Activity and Associated Mechanisms for Derivatives

Derivatives of this compound have shown promise as antimicrobial agents. Preliminary studies indicate that this class of compounds exhibits activity against various bacterial strains.

Research on structurally similar N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives demonstrated that certain compounds displayed high antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.net Another study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones found that specific derivatives were active against both bacteria and fungi. researchgate.net The introduction of a fluorine atom into organic molecules is known to often cause dramatic changes in biological profiles, which can be a beneficial strategy in designing new antimicrobial drugs. psu.edu

The mechanisms by which these compounds exert their antimicrobial effects are still under investigation but are thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. For example, some indole (B1671886) derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an important enzyme in bacterial metabolism. nih.gov

The following table presents antimicrobial activity data for derivatives of related compound series, offering a glimpse into the potential of this compound derivatives as antimicrobial agents.

Compound Series Test Organism Activity (e.g., MIC) Reference
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamidesStaphylococcus aureus, Bacillus subtilis (Gram-positive)Moderate to high activity researchgate.net
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamidesEscherichia coli, Klebsiella pneumonia (Gram-negative)Moderate to high activity researchgate.net
N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazonesVarious bacterial strainsGood antibacterial activity for specific derivatives researchgate.net
N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazonesVarious fungal strainsModerate antifungal activity for a specific derivative researchgate.net
Indolyl derivativesKlebsiella pneumoniaeMICs ranging from 4 to 8 µg/mL for the best compounds nih.gov

Computational and Cheminformatic Approaches to 3 Chloro 4 3 Methylpiperidin 1 Yl Aniline Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No specific molecular docking or molecular dynamics simulation studies featuring 3-Chloro-4-(3-methylpiperidin-1-yl)aniline have been identified in published research. Such studies would typically investigate the binding affinity and interaction patterns of the compound with specific biological targets, but this information is not available.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

There are no available research articles detailing quantum chemical calculations, such as Density Functional Theory (DFT) studies, performed on this compound. These calculations would provide insights into the molecule's electronic structure, orbital energies (HOMO-LUMO), and reactivity, which are currently undocumented in scientific literature.

In Silico Pharmacokinetic (PK) and Pharmacodynamic (PD) Prediction (ADMET Analysis)

A specific in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for this compound has not been published. While general predictive models for ADMET exist, a detailed study with specific data tables for this compound is not available.

De Novo Drug Design and Virtual Screening for Novel Analogues

The use of this compound as a scaffold or starting point for de novo drug design or as part of a virtual screening library for the development of novel analogues is not documented in the accessible scientific literature.

Conformational Landscape Analysis via Computational Methods

There are no published studies on the conformational analysis of this compound using computational methods. Such an analysis would be crucial for understanding the three-dimensional shapes the molecule can adopt, which influences its interaction with biological targets.

Mechanistic Toxicology and Biotransformation of 3 Chloro 4 3 Methylpiperidin 1 Yl Aniline

Identification of Metabolic Pathways and Key Metabolites

The biotransformation of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline is predicted to proceed through several key metabolic pathways, primarily involving oxidation and conjugation reactions. These pathways are largely inferred from studies on structurally similar compounds, such as 3-chloro-4-fluoroaniline (B193440) and other chloroanilines.

Phase I Metabolism (Oxidation): The initial metabolic transformations are expected to be catalyzed by cytochrome P450 (CYP450) enzymes in the liver. Key oxidative pathways likely include:

N-oxidation: The amino group of the aniline (B41778) ring is a primary target for oxidation, potentially forming hydroxylamine (B1172632) and nitroso derivatives. These metabolites are often implicated in the toxic effects of aromatic amines.

Aromatic Hydroxylation: Hydroxylation of the aniline ring can occur, leading to the formation of phenolic metabolites. The position of hydroxylation can be influenced by the existing substituents.

Piperidine (B6355638) Ring Oxidation: The 3-methylpiperidine (B147322) ring can undergo oxidation at various positions, including N-dealkylation or hydroxylation of the ring, leading to the formation of more polar metabolites.

Phase II Metabolism (Conjugation): The polar metabolites formed during Phase I are typically conjugated with endogenous molecules to facilitate their excretion. These reactions include:

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.

Sulfation: Phenolic metabolites can also undergo sulfation. researchgate.net

N-acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs). researchgate.net

A study on the related compound 3-chloro-4-fluoroaniline identified 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide as major metabolites, suggesting that hydroxylation followed by sulfation, and N-acetylation are significant metabolic routes. researchgate.net

Predicted Key Metabolites: Based on these pathways, the following metabolites of this compound can be predicted:

MetaboliteMetabolic PathwayPotential for Toxicity
N-hydroxy-3-chloro-4-(3-methylpiperidin-1-yl)anilineN-oxidationHigh (reactive intermediate)
2-Amino-4-chloro-5-(3-methylpiperidin-1-yl)phenolAromatic HydroxylationModerate
3-Chloro-4-(3-hydroxy-3-methylpiperidin-1-yl)anilinePiperidine Ring HydroxylationLow
N-acetyl-3-chloro-4-(3-methylpiperidin-1-yl)anilineN-acetylationLow
Glucuronide and sulfate conjugatesConjugationLow (excretion products)

Elucidation of Bioactivation Mechanisms and Reactive Intermediate Formation

A critical aspect of the toxicology of aromatic amines is their bioactivation to reactive electrophilic intermediates that can covalently bind to cellular macromolecules like DNA, proteins, and lipids, leading to toxicity.

The primary mechanism of bioactivation for this compound is expected to be the N-oxidation of the aniline amino group. This pathway leads to the formation of a hydroxylamine derivative . This hydroxylamine can be further activated through several routes:

Esterification: The hydroxylamine can be esterified by cytosolic sulfotransferases (SULTs) or N-acetyltransferases (NATs) to form reactive N-sulfonyloxy or N-acetoxy esters.

Protonation: The hydroxylamine can be protonated in acidic environments, followed by the loss of water to form a highly reactive nitrenium ion .

The nitrenium ion is a potent electrophile that is considered the ultimate carcinogenic species for many aromatic amines. It can readily react with nucleophilic sites on cellular macromolecules, leading to adduct formation and subsequent cellular damage.

The presence of the chlorine atom on the aniline ring can influence the stability and reactivity of the nitrenium ion, potentially enhancing its genotoxic potential.

Mechanisms of Cellular Toxicity and Cytotoxicity

The cytotoxic effects of this compound are likely mediated by several mechanisms stemming from the formation of reactive intermediates and oxidative stress.

Macromolecular Adduct Formation: Covalent binding of reactive metabolites to essential proteins can disrupt their function, leading to enzyme inhibition, disruption of cellular signaling pathways, and impairment of structural integrity.

Oxidative Stress: The metabolism of the compound, particularly the redox cycling of N-oxidized metabolites, can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. This can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to lipids (lipid peroxidation), proteins, and DNA.

Mitochondrial Dysfunction: Chloroanilines have been shown to interfere with mitochondrial respiration. atamanchemicals.com The compound or its metabolites may uncouple oxidative phosphorylation or inhibit electron transport chain complexes, leading to a decrease in ATP production and an increase in ROS generation, ultimately triggering apoptosis or necrosis.

Studies on related compounds, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have demonstrated cytotoxic effects in various cancer cell lines, suggesting that the piperidine moiety, in combination with other structural features, can contribute to cytotoxicity. nih.gov

Investigation of Potential Genotoxicity and Mutagenicity Mechanisms

The genotoxic potential of this compound is a significant concern, primarily due to the presence of the chloroaniline structure. Aromatic amines are a well-known class of genotoxic compounds.

The primary mechanism of genotoxicity is the formation of DNA adducts by the reactive nitrenium ion. These adducts can interfere with DNA replication and transcription, leading to mutations if not repaired. The most common site of adduction for arylamines is the C8 position of guanine.

The genotoxicity of chloroaniline isomers has been investigated, with p-chloroaniline showing clear genotoxic effects in various test systems. nih.gov While data for the specific substitution pattern of this compound is not available, it is reasonable to predict a potential for genotoxicity. Some chloroanilines are considered potential carcinogens. atamanchemicals.com For instance, 3-Chloro-4-(3-fluorobenzyloxy)aniline is suspected of causing genetic defects. nih.gov

Impact on Specific Organ Systems: Mechanistic Insights

Based on the toxicology of related compounds, the primary target organs for the toxicity of this compound are expected to be the liver, kidneys, and the hematopoietic system .

Hepatotoxicity: As the primary site of metabolism, the liver is exposed to high concentrations of the parent compound and its reactive metabolites. This can lead to hepatocellular damage, necrosis, and potentially liver tumors upon chronic exposure. The mechanisms involved include covalent binding to hepatic proteins and oxidative stress.

Nephrotoxicity: The kidneys play a crucial role in the excretion of metabolites. Some metabolites may be further activated within the kidney, or their accumulation could lead to direct toxicity to renal tubular cells. Studies on 3-chloro-p-toluidine have indicated the kidney as a potential site of action due to the accumulation of radioactivity in kidney tissues and covalent binding to kidney proteins. nih.gov

Hematotoxicity: Chloroanilines are known to induce methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. nih.gov This is thought to be mediated by the N-oxidized metabolites. The severity of methemoglobinemia can vary depending on the specific chloroaniline isomer. nih.gov This can lead to a secondary hemolytic anemia and associated lesions in the spleen and bone marrow due to increased red blood cell destruction and compensatory erythropoiesis. nih.gov

Advanced Analytical Techniques for Characterization and Quantification in Research Contexts

Application of High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a premier tool for identifying metabolites in complex biological matrices. semanticscholar.orgresearchgate.net Its high mass resolution and accuracy allow for the determination of elemental compositions for a parent drug and its metabolites from accurately measured mass-to-charge (m/z) ratios. ijpras.comnih.gov

In a hypothetical study of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, HRMS would be employed to analyze samples from in vitro metabolism assays, for instance, using human liver microsomes. The primary metabolic pathways for N-aryl piperidines and related alicyclic amines often involve cytochrome P450 enzymes, with CYP3A4 being a major contributor to reactions like N-dealkylation. nih.gov Other common biotransformations include oxidation of the piperidine (B6355638) ring to form lactams, hydroxylation of the aromatic or aliphatic rings, and further oxidation. nih.gov

The process involves acquiring full-scan HRMS data to detect potential metabolites by comparing treated and control samples. The accurate mass difference between a metabolite and the parent compound suggests a specific biotransformation (e.g., +15.9949 Da for hydroxylation). ijpras.com Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural clues that help pinpoint the location of the metabolic modification.

Table 1: Hypothetical Metabolites of this compound Identified by HRMS

Proposed MetaboliteBiotransformationMolecular FormulaPredicted Monoisotopic Mass (Da)Mass Shift (Da)
M1Aromatic HydroxylationC₁₂H₁₇ClN₂O240.1024+15.9949
M2Piperidine Ring HydroxylationC₁₂H₁₇ClN₂O240.1024+15.9949
M3Piperidine N-OxidationC₁₂H₁₇ClN₂O240.1024+15.9949
M4Piperidine Ring Carbonyl FormationC₁₂H₁₅ClN₂O238.0867+13.9792
M5N-Dealkylation (Piperidine Ring Opening)C₆H₆ClN127.0183-97.0897

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules, including their stereochemistry and conformational dynamics in solution. copernicus.org For this compound, which contains a chiral center at the 3-position of the piperidine ring and exhibits conformational flexibility, NMR is particularly powerful.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The 3-methyl group can exist in either an axial or equatorial position, leading to two diastereomeric chair conformers that are in dynamic equilibrium. The relative populations of these conformers are influenced by steric and electronic factors. nih.govacs.org

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are used for complete assignment of all proton and carbon signals. mdpi.com Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the preferred orientation of the methyl group. For instance, strong NOE correlations between the methyl protons and axial protons on the piperidine ring would suggest an equatorial orientation of the methyl group. Temperature-dependent NMR studies can also provide insight into the energy barriers for chair-to-chair interconversion and rotation around the N-aryl bond. nih.gov

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Atom PositionHypothetical ¹H Chemical Shift (δ, ppm)Hypothetical ¹³C Chemical Shift (δ, ppm)
Aniline (B41778) H-27.15 (d)129.5
Aniline H-56.80 (dd)118.0
Aniline H-66.75 (d)116.5
Aniline NH₂3.80 (br s)-
Piperidine H-2ax, H-6ax3.40 (m)54.0 (C-2), 48.0 (C-6)
Piperidine H-2eq, H-6eq2.50 (m)54.0 (C-2), 48.0 (C-6)
Piperidine H-31.85 (m)32.5
Piperidine H-4, H-51.70-1.90 (m)34.0 (C-4), 25.0 (C-5)
3-Methyl CH₃0.95 (d)19.5

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity and Quantitative Analysis

Chromatographic techniques are the cornerstone of purity assessment and quantitative analysis in chemical research. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most common and robust method. researchgate.netthermofisher.com

A typical setup would involve a reversed-phase HPLC system with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the aniline chromophore absorbs strongly, or a mass spectrometer for enhanced selectivity and sensitivity (LC-MS). d-nb.info Method validation according to established guidelines ensures the reliability of the results, assessing parameters such as linearity, precision, accuracy, specificity, and limits of detection and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the polar amine groups to improve thermal stability and chromatographic peak shape. thermofisher.comepa.gov Given the compound's polarity and potential for thermal degradation, HPLC is generally the preferred method for routine analysis. thermofisher.com

Table 3: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
Instrument HPLC with UV or MS Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Linearity (R²) > 0.999 nih.gov
Precision (%RSD) < 2%

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state at atomic resolution. This technique requires a single, high-quality crystal of the compound or a suitable derivative. nih.gov

The analysis of a crystal of a derivative of this compound would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com This information confirms the connectivity and provides definitive proof of the relative stereochemistry. For instance, it would show the conformation of the piperidine ring (e.g., chair, boat) and the orientation of the methyl substituent (axial or equatorial) in the crystal lattice. iucr.orgresearchgate.net Furthermore, the crystallographic data reveals how molecules pack together in the solid state, detailing intermolecular interactions like hydrogen bonds and van der Waals forces that stabilize the crystal structure. researchgate.netresearchgate.net This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for a Derivative

ParameterValueReference
Crystal System Triclinic mdpi.com
Space Group P-1 mdpi.comresearchgate.net
a (Å) 8.35 researchgate.net
b (Å) 10.65 researchgate.net
c (Å) 12.71 researchgate.net
α (°) 78.0 researchgate.net
β (°) 71.3 researchgate.net
γ (°) 70.4 researchgate.net
Volume (ų) ~980 researchgate.net
Z (molecules/unit cell) 2 researchgate.net

Future Perspectives and Emerging Research Avenues for 3 Chloro 4 3 Methylpiperidin 1 Yl Aniline

Integration with Artificial Intelligence and Machine Learning in Lead Optimization

The traditional drug discovery pipeline is a long and expensive process, but the integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this field. nih.gov For derivatives of 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, these computational tools offer a powerful strategy to accelerate the lead optimization phase, which is a critical stage in drug development. arxiv.org

AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising molecular candidates. frontiersin.orgdoaj.org Methods like Generative Therapeutics Design (GTD) can explore a vast chemical space to design novel molecules with improved properties. frontiersin.orgdoaj.org This process goes beyond simple library screening by generating entirely new chemical entities. arxiv.org For instance, starting with the this compound scaffold, GTD could be used to generate analogs with optimized potency, selectivity, and pharmacokinetic profiles. frontiersin.org

A key advantage of AI in this context is its ability to incorporate 3D structural information, such as pharmacophore models, into the optimization process. frontiersin.org A pharmacophore represents the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target. By defining a pharmacophore based on a known target, ML models can guide the design of new derivatives of this compound that fit these structural requirements, increasing the probability of desired biological activity. frontiersin.orgresearchgate.net This approach is particularly useful when limited data is available for a new biological target, a common challenge in drug discovery. doaj.orgresearchgate.net

Furthermore, ML models are being developed to capture what is often referred to as "chemical intuition"—the accumulated, experience-based knowledge of medicinal chemists. sciencelink.net By training on the choices made by experienced chemists during lead optimization, these models can learn to predict which molecular modifications are most likely to lead to a successful drug candidate, considering factors like synthetic feasibility and drug-likeness. sciencelink.net This can make the entire lead optimization process for compounds derived from this compound more efficient and targeted. sciencelink.net

Table 1: AI/ML Strategies in Lead Optimization for this compound Derivatives
AI/ML TechniqueApplication in Lead OptimizationPotential BenefitReference
Generative Therapeutics Design (GTD)Generation of novel molecular structures based on the core scaffold.Expands chemical space beyond existing libraries to find molecules with superior properties. arxiv.org frontiersin.orgdoaj.org
Pharmacophore ModelingDesigning molecules that fit the 3D structural requirements of a biological target.Increases the likelihood of target engagement and biological activity. researchgate.net frontiersin.orgresearchgate.net
Predictive Modeling (ADMET)In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures. nih.gov nih.gov
Implicit Scoring ModelsCapturing "chemical intuition" to score and select promising drug candidates.Streamlines the selection process by formalizing experiential knowledge. sciencelink.net sciencelink.net

Exploration of Novel Therapeutic Applications Beyond Current Indications

The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. nih.govijnrd.orgresearchgate.net Derivatives of piperidine have shown efficacy as anticancer, anti-inflammatory, antiviral, antimalarial, and antihypertensive agents, among others. ijnrd.orgacs.org This structural diversity suggests that derivatives of this compound could be explored for a multitude of therapeutic applications beyond their initial design purpose.

Recent research has highlighted several promising areas:

Oncology: Piperidine-containing compounds have been investigated as potent anticancer agents. nih.govmdpi.com For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated cytotoxic effects against various cancer cell lines, including myeloma and leukemia. nih.govmdpi.com This suggests that new derivatives of this compound could be synthesized and screened for antiproliferative activity against a panel of cancer cell types.

Neurodegenerative Diseases: Monoamine oxidase (MAO) enzymes are critical targets in the treatment of neurodegenerative disorders like Parkinson's disease. asiapharmaceutics.info Piperidine derivatives have been identified as potent MAO inhibitors. acs.org The structural features of this compound could be modified to optimize its interaction with MAO-A or MAO-B, potentially leading to new therapies for neurological conditions. acs.orgasiapharmaceutics.info

Infectious Diseases: The piperidine nucleus is a component of compounds with established antiviral and antibacterial properties. ijnrd.orgacs.org For instance, certain piperidine derivatives have shown activity against the influenza A virus. ijnrd.org By creating libraries of compounds based on the this compound scaffold, it may be possible to identify novel agents to combat drug-resistant pathogens.

The exploration of these new applications can be guided by computational methods such as molecular docking, which predicts the binding affinity of a molecule to a specific protein target. nih.govmdpi.com This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity, making the discovery process more efficient.

Table 2: Potential Therapeutic Areas for this compound Derivatives
Therapeutic AreaPotential Biological TargetRationale based on Piperidine ScaffoldReference
OncologyKinases, Tubulin, Apoptosis-related proteins (e.g., p53, Bax)Piperidine derivatives have shown broad anti-proliferative and cytotoxic effects in cancer cells. nih.gov nih.govmdpi.com
Neurodegenerative DiseasesMonoamine Oxidase (MAO-A, MAO-B)The piperidine nucleus is a known pharmacophore for MAO inhibition, relevant for Parkinson's disease. acs.org acs.orgasiapharmaceutics.info
Infectious DiseasesViral proteins (e.g., M2 ion channel), Bacterial enzymesPiperidine compounds have demonstrated antiviral and antibacterial activities. ijnrd.org ijnrd.orgacs.org
Inflammatory DisordersCyclooxygenase (COX) enzymes, CytokinesThe piperidine scaffold is present in molecules with known anti-inflammatory properties. acs.org researchgate.netacs.org

Development of Targeted Delivery Systems for this compound Derivatives

Even a highly potent drug can be ineffective or cause significant side effects if it doesn't reach its intended target in the body. The development of targeted drug delivery systems, particularly those based on nanotechnology, offers a promising solution to improve the therapeutic index of drugs derived from this compound. nih.gov Many modern therapeutics, such as tyrosine kinase inhibitors (TKIs), suffer from poor solubility and bioavailability, which nanocarriers can help overcome. nih.gov

Nanoparticle-based systems can enhance the delivery of therapeutic agents by:

Improving Pharmacokinetics: Encapsulating a drug within a nanoparticle can protect it from premature degradation, prolong its circulation time in the bloodstream, and lead to a more favorable pharmacokinetic profile compared to the free drug. nih.govnih.gov

Enhancing Bioavailability: For poorly soluble compounds, lipid-based nanocarriers like solid lipid nanoparticles (SLNs) or liposomes can improve their absorption and bioavailability. nih.govmdpi.com

Enabling Targeted Delivery: Nanoparticles can be engineered for either passive or active targeting. nih.govresearchgate.net Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues. Active targeting involves decorating the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells, thereby increasing drug concentration at the site of action while minimizing exposure to healthy tissues. nih.govnih.gov

Overcoming Drug Resistance: Nanocarriers can be used to co-deliver a therapeutic agent with an inhibitor of drug efflux pumps, which are a major cause of multidrug resistance in cancer. mdpi.com This strategy can help re-sensitize resistant cells to the therapy. mdpi.com

Various types of nanoparticles could be employed for derivatives of this compound, depending on the specific therapeutic goal.

Table 3: Nanoparticle-Based Delivery Systems for Aniline (B41778)/Piperidine Derivatives
Nanocarrier TypeDescriptionKey AdvantagesReference
LiposomesVesicles composed of a lipid bilayer enclosing an aqueous core.Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs; well-established technology. nih.govresearchgate.net nih.govresearchgate.net
Polymeric Nanoparticles (e.g., PLGA)Solid particles made from biodegradable polymers.Allows for controlled and sustained drug release; surface can be easily modified for active targeting. mdpi.comresearchgate.net mdpi.comresearchgate.net
Solid Lipid Nanoparticles (SLNs)Nanoparticles made from solid lipids.Improves bioavailability of poorly soluble drugs; high stability. mdpi.com mdpi.com
Inorganic Nanoparticles (e.g., Silica)Particles made from materials like silica (B1680970).High drug loading capacity; controllable release through degradation of the silica matrix. nih.gov nih.gov

Sustainable Synthesis and Process Intensification in Industrial Research

The pharmaceutical industry is increasingly under pressure to adopt more environmentally friendly and efficient manufacturing processes. pharmtech.comtandfonline.com The principles of green chemistry and process intensification are central to achieving these goals in the industrial-scale synthesis of compounds like this compound. nih.govmdpi.com

The traditional synthesis of aniline derivatives often involves nitration followed by catalytic hydrogenation, which can be hazardous and generate significant waste. researchgate.netgoogle.com Green chemistry focuses on minimizing the environmental impact by using safer solvents, reducing waste, and maximizing atom economy. nih.govmdpi.com A key metric is the E-factor, which is the mass ratio of waste to the desired product; the pharmaceutical industry historically has a very high E-factor. pharmtech.com

Strategies for a more sustainable synthesis include:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives (e.g., heterogeneous catalysts for hydrogenation) reduces waste and allows for easier product purification. nih.govresearchgate.net The development of novel, highly stable, and reusable catalysts is an active area of research. nih.gov

Solvent Selection: Minimizing or replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, is a core principle of green chemistry. nih.govmdpi.com

One-Pot and Multicomponent Reactions (MCRs): Combining multiple synthetic steps into a single operation (a "one-pot" reaction) reduces the need for intermediate purification steps, saving time, energy, and materials. nih.govnih.gov MCRs, where three or more reactants combine in a single step to form the final product, are particularly efficient. nih.gov

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.itmdpi.com A key technology in this area is the shift from traditional batch reactors to continuous flow systems. cetjournal.itrsc.org

Table 4: Green Chemistry and Process Intensification Strategies
StrategyDescriptionBenefit for Industrial SynthesisReference
Continuous Flow ChemistryReactions are performed in a continuously flowing stream rather than in a large batch reactor.Improved safety (small reaction volumes), better heat and mass transfer, higher consistency, and potential for automation. cetjournal.itrsc.org cetjournal.itrsc.org
BiocatalysisUsing enzymes or whole cells to catalyze chemical reactions.High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (often in water), and reduced environmental impact. mdpi.comparadisiresearch.com mdpi.comparadisiresearch.com
Multicomponent Reactions (MCRs)Combining three or more starting materials in a single synthetic operation.Reduces the number of synthesis stages, simplifies purification, and lowers solvent consumption. nih.gov nih.govnih.gov
Microwave-Assisted SynthesisUsing microwave energy to heat reactions.Dramatically reduces reaction times, increases yields, and can enable new reaction pathways. mdpi.com mdpi.com

By integrating these advanced approaches, the future development and production of this compound and its derivatives can become more efficient, cost-effective, and environmentally sustainable, ensuring its continued importance as a valuable scaffold in pharmaceutical innovation.

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-chloroaniline and 3-methylpiperidine. Key parameters include:

  • Solvents: Ethanol or methanol under reflux (60–80°C) to enhance solubility and reaction kinetics .
  • Catalysts: Palladium on carbon (Pd/C) or base catalysts (e.g., KOtBu) to accelerate substitution .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
    Note: The position of the methyl group on the piperidine ring (3- vs. 4-methyl) may alter steric effects, requiring adjustments in reaction time or temperature .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Spectroscopy:
    • 1H/13C NMR: Confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidine methyl at δ 1.0–1.5 ppm) .
    • LC-MS: Verify molecular ion peaks (e.g., [M+H]+ at m/z 224.73) and detect impurities .
  • Chromatography: Reverse-phase HPLC (e.g., Newcrom R1 column, acetonitrile/water mobile phase) to assess purity (>95%) .
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages to confirm stoichiometry .

Q. What is the aqueous solubility of this compound, and how does it impact experimental design?

Answer:

  • Reported solubility: 17.9 µg/mL at pH 7.4 (for the 4-methylpiperidin analogue) .
  • Formulation strategies: Use co-solvents (DMSO ≤1% v/v) or lipid-based carriers for in vitro assays. Adjust pH to enhance protonation of the aniline group, improving solubility in acidic buffers .

Advanced Research Questions

Q. How do substituent positions (e.g., 3-methylpiperidin vs. 4-methylpiperidin) influence bioactivity and reactivity?

Answer:

  • Steric effects: 3-Methylpiperidin introduces greater steric hindrance near the nitrogen, potentially reducing nucleophilic substitution rates compared to 4-methyl derivatives .
  • Biological activity: Piperidine substitution patterns modulate receptor binding. For example, 3-methyl derivatives may exhibit altered affinity for enzymes like histone deacetylases (HDACs) compared to 4-methyl analogues .
    Methodology:
    • Synthesize analogues with varying substituents.
    • Compare IC50 values in enzyme inhibition assays .

Q. What crystallographic techniques are used to analyze conformational stability in derivatives of this compound?

Answer:

  • X-ray diffraction: Resolve bond lengths (e.g., C-Cl ≈ 1.74 Å) and torsion angles (e.g., piperidine chair conformation) .
  • Key parameters:
    • Space group: Monoclinic (e.g., C2/c).
    • Unit cell dimensions: a = 27.228 Å, b = 11.380 Å, c = 9.3775 Å .
      Applications: Data inform molecular docking studies by providing accurate 3D conformations for ligand-receptor modeling .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

Answer:

  • Analog synthesis: Replace chlorine with fluorine or methoxy groups to modulate electronic effects .
  • Biological testing:
    • Enzyme assays: Measure inhibition of kinases or HDACs using fluorescence-based protocols .
    • Cellular models: Test cytotoxicity in cancer cell lines (e.g., IC50 in MCF-7 or A549 cells) .
      Example SAR Table:
DerivativeSubstituentIC50 (HDAC Inhibition)
Parent compound3-Cl, 3-Me-piperidin12.5 µM
4-Methylpiperidin3-Cl, 4-Me-piperidin8.7 µM
Fluoro-substituted3-F, 3-Me-piperidin5.2 µM

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:

  • Matrix effects: Serum proteins may bind the compound, reducing detectable free concentrations.
  • Solutions:
    • Sample prep: Solid-phase extraction (C18 columns) to remove interferents .
    • Detection: High-resolution mass spectrometry (HRMS) in SIM mode for specificity .
  • Validation: Assess recovery (>80%), linearity (R² > 0.99), and LOD/LOQ (e.g., 0.1 ng/mL) per FDA guidelines .

Q. What mechanistic insights explain its potential role in cancer research?

Answer:

  • Hypothesized targets:
    • EGFR inhibition: Competes with ATP in the kinase domain (similar to Rociletinib analogues) .
    • Apoptosis induction: Activates caspase-3/7 pathways in vitro .
      Experimental validation:
    • Western blotting to measure phospho-EGFR levels.
    • Flow cytometry for apoptosis markers (Annexin V/PI staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.